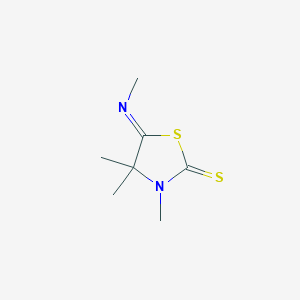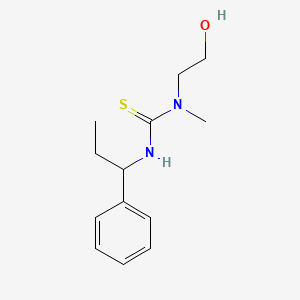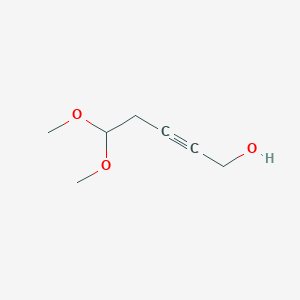
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium group, which is a positively charged phosphorus atom bonded to four organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-chlorobut-2-ene with tributylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Bromo-3-chlorobut-2-ene+Tributylphosphine→(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The double bond in the but-2-en-1-yl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while addition reactions can result in the formation of saturated compounds.
科学的研究の応用
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites in molecules, facilitating various chemical transformations. The pathways involved may include nucleophilic substitution, addition, and redox reactions.
類似化合物との比較
Similar Compounds
- (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Allyltributylphosphonium bromide
Uniqueness
(4-Bromo-3-chlorobut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to its specific combination of bromine, chlorine, and phosphonium groups, which confer distinct reactivity and properties
特性
| 79443-81-5 | |
分子式 |
C16H32Br2ClP |
分子量 |
450.7 g/mol |
IUPAC名 |
(4-bromo-3-chlorobut-2-enyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C16H32BrClP.BrH/c1-4-7-11-19(12-8-5-2,13-9-6-3)14-10-16(18)15-17;/h10H,4-9,11-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QKRBUIKYAVGHQA-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(CBr)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)






